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Compound of Interest

Compound Name: 6-Hepten-2-one

Cat. No.: B3049758 Get Quote

An In-depth Technical Guide on the Olfactory Properties of 6-Methyl-5-hepten-2-one

A Note on Nomenclature: This guide focuses on the olfactory properties of 6-Methyl-5-hepten-

2-one (CAS No. 110-93-0), also widely known by its common name, Sulcatone. While the initial

query specified "6-Hepten-2-one," the vast majority of scientific and industrial literature on

related olfactory properties pertains to the methylated compound, which is a significant natural

and synthetic flavor and fragrance component.

Executive Summary
6-Methyl-5-hepten-2-one is a volatile organic compound with a complex and multifaceted

olfactory profile, making it a subject of interest for researchers in flavor chemistry, entomology,

and drug development. This technical guide provides a comprehensive overview of its olfactory

and gustatory characteristics, the analytical methods used to determine these properties, and

the underlying biochemical mechanisms of its perception. Quantitative data are presented in

structured tables, and key experimental and biological pathways are visualized using diagrams

to facilitate understanding for researchers, scientists, and professionals in drug development.

Olfactory and Gustatory Profile
6-Methyl-5-hepten-2-one possesses a strong and distinctive aroma that is described with a

variety of nuances. Its taste is generally characterized as bittersweet.

2.1 Olfactory Descriptors

The odor of 6-Methyl-5-hepten-2-one is complex and has been described as:
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Primary Notes: Powerful, fatty, green, and citrus-like.[1][2]

Fruity Nuances: Reminiscent of apple and banana.[3][4]

Other Descriptors: Musty, vegetative, and with a hint of blue cheese.[3][5]

2.2 Gustatory Descriptors

The taste profile of 6-Methyl-5-hepten-2-one is also complex. At a concentration of 10 ppm, its

taste characteristics are described as green, vegetative, musty, apple, banana, and green

bean-like.[3][4] It is also generally described as having a fruity and bittersweet taste,

reminiscent of pear.[4][6]

Quantitative Olfactory and Physicochemical Data
The following tables summarize the key quantitative data related to the olfactory and physical

properties of 6-Methyl-5-hepten-2-one.

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-2-one
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Property Value

Molecular Formula C₈H₁₄O

Molecular Weight 126.20 g/mol

CAS Number 110-93-0

Appearance Colorless to light yellow liquid[3]

Boiling Point 173 °C at 760 mmHg; 73 °C at 18 mmHg[1][3]

Melting Point -67.1 °C[2][3]

Density 0.855 g/mL at 25 °C[3]

Vapor Pressure 1.121 hPa at 20 °C[3]

Water Solubility 3.02 g/L at 25 °C (insoluble)[7]

Flash Point 56 °C (133 °F)

FEMA Number 2707[8]

Table 2: Olfactory and Gustatory Thresholds

Parameter Value and Description

Taste Threshold

10 ppm: At this concentration, the taste is

described as green, vegetative, musty, apple,

banana, and green bean-like.[3][4]

Odor Activity Value (OAV)

In a study on white tea, 6-Methyl-5-hepten-2-

one had an OAV of 9.40, contributing to the

floral and fruity aroma profile. In green tea, its

OAV was 14.20.[9] The OAV is the ratio of a

compound's concentration to its odor threshold;

a value >1 indicates it contributes to the aroma.

Experimental Protocols
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The characterization of the olfactory properties of 6-Methyl-5-hepten-2-one relies on a

combination of instrumental analysis and sensory evaluation.

4.1 Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with

human sensory perception. As compounds elute from the GC column, they are split between a

detector (like a mass spectrometer) and a sniffing port, where a trained panelist can assess the

odor.

4.1.1 Sample Preparation and Extraction

For a food or environmental matrix, volatile compounds, including 6-Methyl-5-hepten-2-one, are

typically extracted using methods such as liquid-liquid extraction (LLE), solid-phase

microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).

4.1.2 GC-MS/O Analysis Conditions (Example Protocol)

System: Agilent 7890B GC coupled with a 5977A MS and an olfactometry port.

Column: HP-5MS (30 m length, 0.25 mm I.D., 0.25 µm film thickness).

Injector: Splitless mode at 250°C.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program:

Initial temperature of 40°C, hold for 5 minutes.

Ramp to 120°C at 20°C/min.

Ramp to 280°C at 30°C/min.

Hold at 280°C for 10 minutes.

MS Parameters:
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Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Olfactometry: The effluent from the GC column is split, with a portion directed to the sniffing

port. Assessors record the odor descriptors and intensity at the retention time of 6-Methyl-5-

hepten-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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